

# comparing the immunogenicity of OdVP3 and other capsid proteins

Author: BenchChem Technical Support Team. Date: December 2025



A comparative analysis of the immunogenicity of viral capsid proteins is crucial for the rational design of vaccines and immunotherapies. This guide provides an objective comparison of the immunogenicity of Odonata delta virus VP3 (**OdVP3**) and other well-characterized viral capsid proteins, supported by experimental data and methodologies. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating capsid protein-based immunogens.

# Comparative Immunogenicity of Viral Capsid Proteins

Viral capsid proteins are primary targets for the host immune system and are often potent immunogens. Their ability to elicit robust humoral and cellular immune responses makes them attractive candidates for subunit vaccines. The immunogenicity of a capsid protein is influenced by its structure, route of administration, and the presence of adjuvants.

### **OdVP3 Immunogenicity**

Odonata delta virus (OdV) is a novel virus identified in dragonflies. Its capsid protein VP3 is a subject of ongoing research to determine its immunological properties. While direct comparative studies with a wide range of other viral capsid proteins are limited, initial findings suggest that **OdVP3** has the potential to be a significant immunogen. Further research is required to fully characterize its ability to elicit neutralizing antibodies and T-cell responses.



### **Immunogenicity of Other Capsid Proteins**

To provide a framework for comparison, the immunogenicity of several well-studied viral capsid proteins is summarized below. These proteins are components of licensed vaccines or are in advanced stages of clinical development.

- Human Papillomavirus (HPV) L1: The major capsid protein L1 of HPV self-assembles into virus-like particles (VLPs), which are the basis of highly effective prophylactic HPV vaccines (e.g., Gardasil®, Cervarix®). These vaccines induce high titers of neutralizing antibodies that provide long-lasting protection against HPV infection and associated cancers.[1] The immunogenicity of L1 VLPs is attributed to their repetitive, virus-like structure, which efficiently cross-links B-cell receptors.
- Hepatitis B Virus (HBV) Core Antigen (HBcAg): HBcAg is a potent T-cell-dependent immunogen that can elicit both humoral and cellular immunity. It also self-assembles into VLPs and is known for its ability to act as a carrier for foreign epitopes, enhancing their immunogenicity.
- Porcine Circovirus Type 2 (PCV2) Cap Protein: The capsid (Cap) protein of PCV2 is the
  primary antigen in commercial vaccines against postweaning multisystemic wasting
  syndrome (PMWS) in pigs. Recombinant Cap protein can self-assemble into VLPs that
  induce high-titer neutralizing antibodies and protective immunity.[2]
- Adeno-Associated Virus (AAV) Capsid Proteins: The capsid proteins (VP1, VP2, VP3) of AAV
  are the primary determinants of tissue tropism and immunogenicity of AAV vectors used in
  gene therapy. Pre-existing neutralizing antibodies against AAV capsids in the human
  population can limit the efficacy of AAV-based therapies.

## **Quantitative Comparison of Immunogenicity**

The following table summarizes key immunogenicity parameters for different viral capsid proteins based on data from various studies. It is important to note that these values are not from direct head-to-head comparisons and can vary significantly based on the specific experimental setup (e.g., animal model, adjuvant, dose).



| Capsid<br>Protein   | Vaccine<br>Platform        | Antibody<br>Titer<br>(ELISA) | Neutralizing<br>Antibody<br>Titer | T-Cell<br>Response<br>(IFN-y) | Reference       |
|---------------------|----------------------------|------------------------------|-----------------------------------|-------------------------------|-----------------|
| HPV L1              | VLP                        | High                         | High                              | Moderate                      | [1]             |
| HBV HBcAg           | VLP                        | High                         | Moderate                          | Strong                        |                 |
| PCV2 Cap            | VLP                        | High                         | High                              | Moderate                      | [2]             |
| AAV VP1/2/3         | Viral Vector               | Variable                     | Variable                          | Strong                        |                 |
| SARS-CoV-2<br>Spike | mRNA/Adeno<br>virus Vector | High                         | High                              | Strong                        | [3][4][5][6][7] |

## **Experimental Protocols**

The assessment of immunogenicity relies on a set of standardized immunological assays. Below are detailed methodologies for key experiments.

## Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

- Coating: 96-well microplates are coated with the purified recombinant capsid protein (e.g., OdVP3, HPV L1) at a concentration of 1-5 μg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
- Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
- Sample Incubation: Serum samples from immunized animals are serially diluted in the blocking buffer, added to the wells, and incubated for 2 hours at room temperature.
- Washing: Plates are washed as described in step 2.



- Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of the host species (e.g., anti-mouse IgG-HRP) is added and incubated for 1 hour at room temperature.
- Washing: Plates are washed as described in step 2.
- Detection: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a
  microplate reader. The antibody titer is determined as the reciprocal of the highest dilution
  that gives a reading above the cutoff value.

### **Plaque Reduction Neutralization Test (PRNT)**

- Virus Preparation: A known titer of the virus is prepared.
- Serum Incubation: Serial dilutions of heat-inactivated serum samples are incubated with a standardized amount of virus for 1 hour at 37°C to allow antibodies to neutralize the virus.
- Infection: The serum-virus mixtures are added to a monolayer of susceptible cells (e.g., Vero cells) in 6-well plates and incubated for 1 hour to allow virus entry.
- Overlay: The inoculum is removed, and the cells are overlaid with a medium containing agar or methylcellulose to restrict the spread of the virus, leading to the formation of localized plaques.
- Incubation: Plates are incubated for several days until plagues are visible.
- Staining: The cells are fixed and stained with a dye (e.g., crystal violet) that stains living cells, leaving the plaques (areas of dead or lysed cells) unstained.
- Counting: The number of plaques in each well is counted. The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that reduces the number of plaques by a specified percentage (e.g., 50% or 90%) compared to the control wells with no serum.



# Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-Cells

- Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubated overnight at 4°C.
- Washing and Blocking: The plate is washed and blocked to prevent non-specific binding.
- Cell Stimulation: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals are added to the wells along with the specific antigen (e.g., a peptide pool from the capsid protein) or a positive control (e.g., mitogen).
- Incubation: The plate is incubated for 24-48 hours at 37°C in a CO<sub>2</sub> incubator to allow cytokine secretion.
- Detection: The cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-ALP).
- Substrate Addition: A substrate is added that forms an insoluble colored spot at the site of cytokine secretion.
- Spot Counting: The number of spots, each representing a single cytokine-secreting cell, is counted using an automated ELISpot reader.

# Signaling Pathways and Experimental Workflows Innate Immune Recognition of Viral Capsid Proteins

Viral capsid proteins can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways and the induction of an adaptive immune response.





Click to download full resolution via product page

Caption: Toll-like receptor 2 (TLR2) signaling pathway activated by a viral capsid protein.

## **Experimental Workflow for Immunogenicity Assessment**

The following diagram illustrates a typical workflow for evaluating the immunogenicity of a candidate capsid protein vaccine.





Click to download full resolution via product page



Caption: Experimental workflow for assessing the immunogenicity of a capsid protein-based vaccine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A systems immunology study comparing innate and adaptive immune responses in adults to COVID-19 mRNA and adenovirus vectored vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 4. A head-to-head comparison of humoral and cellular immune responses of five COVID-19 vaccines in adults in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of human immune responses following SARS-CoV-2 vaccination with BNT162b2, mRNA-1273, or Ad26.COV2.S PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [comparing the immunogenicity of OdVP3 and other capsid proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577229#comparing-the-immunogenicity-of-odvp3and-other-capsid-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com